braZ protein is typically sourced from cell extracts, particularly those rich in ribosomal activity, such as reticulocytes (immature red blood cells). These extracts are processed to remove endogenous nucleic acids and are supplemented with necessary components for translation, including ribosomes, transfer RNAs, and various initiation factors. The classification of braZ protein falls under the category of cell-free expression systems, which utilize both transcription and translation mechanisms to produce proteins in vitro.
The synthesis of braZ protein can be achieved through several methodologies in cell-free systems. The most common methods include:
These steps allow for high yields of the target protein, with variations depending on the source organism and specific conditions used during synthesis .
The molecular structure of braZ protein involves a complex arrangement of amino acids that contribute to its functional properties. While specific structural data on braZ may not be extensively documented, it generally consists of multiple domains that facilitate interaction with ribosomal machinery during translation. The structural integrity is crucial for its role in binding to ribosomes and facilitating peptide bond formation.
In the context of cell-free systems, braZ protein participates in several key reactions:
These reactions are highly regulated and involve various enzymatic activities that ensure accurate translation .
The mechanism by which braZ protein functions involves several coordinated steps:
Data suggest that specific interactions between braZ and other translational components are essential for efficient protein synthesis .
braZ protein exhibits several notable physical and chemical properties:
These properties are critical for its function in cell-free expression systems .
braZ protein has several applications in scientific research:
Brazzein, a remarkably potent sweet-tasting protein commonly abbreviated as braZ, was first isolated and characterized in 1994 from the fruit of the West African climbing shrub Pentadiplandra brazzeana Baillon by researchers at the University of Wisconsin–Madison [1] [9]. This plant, native to the Atlantic coastal rainforests of Gabon and Cameroon, produces small, globular fruits (approximately 5 cm in diameter) with a reddish epicarp surrounding three to five seeds embedded in a thick, sweet red pulp [1] [4]. Brazzein is found within the extracellular region of this pulp tissue, where it constitutes approximately 0.05–0.2% of the ripe fruit's weight [4]. It was identified as the second sweet-tasting protein discovered in this species, following the earlier identification of pentadin in 1989 [1]. The fruit is known colloquially as "oubli" (French for "forgotten"), a name derived from local folklore suggesting its taste is so compelling that nursing infants forget their mother's milk once they experience it [1] [8]. Interestingly, while the fruit tastes intensely sweet to humans, bonobos, and monkeys, gorillas possess mutations in their sweetness receptors that prevent them from perceiving brazzein's sweetness, and they do not consume the fruit [1].
For centuries, indigenous communities in Gabon and Cameroon have harvested and consumed Pentadiplandra brazzeana fruit, leveraging its intense sweetness as a natural treat and incorporating it into their traditional foodways [1] [8]. The ethnobotanical significance of P. brazzeana extends beyond mere sustenance; it is embedded in local cultural narratives and practices. The name "oubli" reflects a deeper cultural understanding of the fruit's powerful sensory impact, symbolizing its ability to create a lasting memory of pleasure [1]. While detailed ethnopharmacological records specifically documenting complex medicinal uses of P. brazzeana in its native range are less prominent in the retrieved literature compared to other regional plants, its role as a primary source of natural sweetness in local diets underscores its cultural importance. This significance is further amplified when viewed within the broader context of African diasporic communities. In Afro-Brazilian communities, particularly Quilombos (maroon settlements established by escaped slaves) and practitioners of religions like Candomblé, plants serve dual roles in nutrition, medicine, and spiritual practices. Although P. brazzeana itself is not specifically listed among the most common plants in the Mazagão River community surveys [2] [10], the profound traditional knowledge systems surrounding African medicinal and nutritional plants, where health is understood holistically encompassing physical and spiritual well-being ("axé"), provides the cultural framework within which intensely sweet natural substances like brazzein-bearing fruit were valued [5] [7]. The integration of African plant knowledge into diasporic communities highlights the deep connection between cultural identity and botanical resources [5].
Brazzein rapidly emerged as a cornerstone molecule in the scientific quest for natural, non-carbohydrate sweeteners following its discovery. Its appeal stems from a confluence of exceptional properties: extraordinary sweetness potency (500-2000 times sweeter than sucrose on a weight basis, depending on the sucrose reference concentration), a clean, sucrose-like taste profile with minimal lingering compared to other sweet proteins like thaumatin, remarkable thermal stability (retaining sweetness after heating at 98°C for 2 hours), and stability across a wide pH range (pH 2.5–8) [1] [9] [3]. Furthermore, as a protein, it is metabolized into amino acids, does not raise blood glucose levels, and contributes negligible calories, making it intrinsically safe for diabetics and relevant for weight management [1] [8]. These properties starkly contrasted with the limitations of many artificial sweeteners (e.g., potential off-tastes, safety concerns) and other less stable sweet proteins, positioning brazzein as an ideal model system [3] [8]. Research focused intensely on understanding its structure-function relationships, particularly the chemical and structural determinants responsible for its interaction with the human sweet taste receptor (T1R2-T1R3 heterodimer), driving fundamental advances in taste physiology and protein engineering [1] [3].
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